molecular formula C21H23NO5S B1679335 Rilmakalim CAS No. 132014-21-2

Rilmakalim

货号 B1679335
CAS 编号: 132014-21-2
分子量: 401.5 g/mol
InChI 键: LKAQWOWWTKFLNX-UXHICEINSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rilmakalim , also known by its chemical name HOE-234 , is a potassium channel activator and a vasodilator. It exerts its effects on both bronchial and vascular smooth muscles. The compound has been investigated for its potential therapeutic applications, particularly in the context of detrusor instability and hyperreflexia. These conditions are often associated with overactive bladder symptoms .

科学研究应用

心脏应用

Rilmakalim,一种钾通道开放剂(PCO),已被研究其对心脏细胞的影响。在豚鼠心室肌细胞中,Rilmakalim激活了ATP敏感的K(+)电流,在低渗条件下其效力得到增强。这种激活被格列本脲(glibenclamide)抑制,突显了其在心脏应用中的潜力(Kocić, Hirano, & Hiraoka, 2004)

泌尿学

在泌尿学中,研究了Rilmakalim对膀胱平滑肌收缩的影响。研究发现,Rilmakalim减少了小鼠、猪和人膀胱条的KCl和carbachol诱导的收缩,不同物种的效力有所不同。这表明Rilmakalim在治疗过度活跃膀胱等疾病中的潜力(Wuest, Kaden, Hakenberg, Wirth, & Ravens, 2005)

血管应用

对Rilmakalim的研究还涉及其血管效应。在人乳腺动脉和隐静脉中,Rilmakalim表现出抗血管收缩效应,暗示其在冠状动脉搭桥手术中管理血管痉挛的潜力(Novakovic et al., 2003)

肺动脉高压

一项关于大鼠心房窦细胞对肾上腺类药物和Rilmakalim反应性的研究显示,在肺动脉高压(PAH)背景下存在性别依赖的效应。这项研究提供了关于Rilmakalim在调节PAH条件下心率的潜在作用,尤其是在不同性别中的见解(Kocić & Sztormowska, 2009)

心房颤动

在心房颤动中,一项研究表明,慢性心房颤动与ATP敏感的K(+)电流下调相关,Rilmakalim用于激活来自患者心房肌细胞的这些电流。这突显了其在慢性心房颤动电重塑背景下的相关性(Balana et al., 2003)

属性

IUPAC Name

1-[(3S,4R)-6-(benzenesulfonyl)-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-21(2)20(24)19(22-12-6-9-18(22)23)16-13-15(10-11-17(16)27-21)28(25,26)14-7-4-3-5-8-14/h3-5,7-8,10-11,13,19-20,24H,6,9,12H2,1-2H3/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAQWOWWTKFLNX-UXHICEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157307
Record name Rilmakalim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rilmakalim

CAS RN

132014-21-2
Record name Rilmakalim [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132014212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilmakalim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RILMAKALIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47Y56T6LEI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rilmakalim
Reactant of Route 2
Rilmakalim
Reactant of Route 3
Rilmakalim
Reactant of Route 4
Rilmakalim
Reactant of Route 5
Rilmakalim
Reactant of Route 6
Rilmakalim

Citations

For This Compound
249
Citations
E Krause, H Englert, H Gögelein - Pflügers Archiv, 1995 - Springer
… higher than the rilmakalim-activated currents (rilmakalim-activated … While the rilmakalim-activated current could be blocked … Both rilmakalim and metabolic inhibition with the uncoupler …
Number of citations: 60 link.springer.com
M Wuest, S Kaden, OW Hakenberg, MP Wirth… - Naunyn-Schmiedeberg's …, 2005 - Springer
… We conclude that with this one exception, the responses to rilmakalim in detrusor … opener rilmakalim on detrusor contractions in man, pig and mouse. Moreover, effects of rilmakalim …
Number of citations: 24 link.springer.com
A Novakovic, L Gojkovic-Bukarica… - Journal of …, 2003 - jstage.jst.go.jp
… failed to antagonize rilmakalim-induced … effect of rilmakalim on EFS-evoked contractions involves KATP channels located pre-synaptically. However, the mechanism by which rilmakalim …
Number of citations: 22 www.jstage.jst.go.jp
FR Neto, OM Júnior, GB Olivera - General Pharmacology: The …, 1997 - researchgate.net
… rilmakalim on action potential characteristics of different cardiac tissues. The present investigation shows that rilmakalim … However, rilmakalim differs in some respects from other agents …
Number of citations: 14 www.researchgate.net
I Kocic, Y Hirano, M Hiraoka - Journal of pharmacological sciences, 2004 - jstage.jst.go.jp
The aim of this study was to investigate the influence of hypotonic challenge on the effects of potassium channel openers (PCO), rilmakalim and pinacidil, on activation of the ATP-…
Number of citations: 8 www.jstage.jst.go.jp
HG Olbrich, M Müller, S Lindner, B Henke… - International journal of …, 1999 - Elsevier
… of the potassium channel opener rilmakalim in isolated ventricular … rilmakalim (concentration range 0.1–12.0 μM), glibenclamide (concentration range 0.03–3.0 μM) plus rilmakalim …
Number of citations: 7 www.sciencedirect.com
I Kocić, Y Hirano, M Hiraoka - Journal of Pharmacological Sciences, 2004 - Elsevier
The aim of this study was to investigate the influence of hypotonic challenge on the effects of potassium channel openers (PCO), rilmakalim and pinacidil, on activation of the ATP-…
Number of citations: 1 www.sciencedirect.com
I Kocic, Y Hirano, M Hiraoka - Polish journal of pharmacology, 2003 - Citeseer
We report here that early exposure of guinea pig ventricular myocytes to hypertonic solution (~ 400 mOsm compared to 280 mOsm in isotonic solution) increased the potency of …
Number of citations: 3 citeseerx.ist.psu.edu
I Kocić, M Dabrowski, J Petrusewicz - Polish Journal of …, 2000 - europepmc.org
In this study we tested the influence of activation of ATP-sensitive K+ channels (KATP) on the changes in automatism induced by isoprenaline, noradrenaline and phenylephrine. …
Number of citations: 1 europepmc.org
B Balana, D Dobrev, E Wettwer, T Christ… - Journal of molecular and …, 2003 - Elsevier
… the I K,ATP channel opener rilmakalim. The inward rectifier I K1 … of cells, rilmakalim stimulated I K,ATP (defined as rilmakalim-… I K,ATP with 10 μM rilmakalim was smaller in AF than in SR …
Number of citations: 55 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。